9H-Fluoren-9-yl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-isocyanato-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-15-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUDVRDYVSFUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394896 | |
| Record name | 9H-Fluoren-9-yl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131056-82-1 | |
| Record name | 9H-Fluoren-9-yl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Fluoren-9-yl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 9h Fluoren 9 Yl Isocyanate and Its Precursors
Classical Approaches to Isocyanate Synthesis
Traditional methods for synthesizing isocyanates, including 9H-Fluoren-9-yl isocyanate, have relied on well-established chemical rearrangements and the use of specific precursors.
Curtius Rearrangement from Fluorene-Derived Acid Azides
The Curtius rearrangement is a cornerstone of isocyanate synthesis. wikipedia.orgorganic-chemistry.org This thermal decomposition of an acyl azide (B81097) results in the formation of an isocyanate with the loss of nitrogen gas. wikipedia.org The reaction is known for its versatility, accommodating a wide range of functional groups, and proceeds with complete retention of the stereochemistry of the migrating carbon center. nih.gov The process begins with the conversion of a carboxylic acid into an acyl azide, which then rearranges to the isocyanate. nih.gov This intermediate can be trapped by various nucleophiles to yield amines, carbamates, or ureas. wikipedia.org
The typical procedure involves preparing the acyl azide from a corresponding acid chloride or anhydride (B1165640) with sodium azide or trimethylsilyl (B98337) azide. wikipedia.org An alternative route involves treating acylhydrazines with nitrous acid. wikipedia.org For instance, the Curtius rearrangement of Fmoc-amino acid azides can be carried out in refluxing toluene (B28343) for 30 minutes to yield the corresponding isocyanates as crystalline solids. researchgate.net
Preparation of Fluorene-Based Chloroformates as Isocyanate Precursors
9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a critical precursor in the synthesis of various compounds, including acting as a protecting agent for amines in peptide synthesis. google.com Its synthesis is a key step in pathways leading to fluorene-based isocyanates. One common method involves the reaction of 9-fluorenemethanol (B185326) with triphosgene (B27547) in chloroform. google.com The reaction is typically catalyzed by an organic base like 4-dimethylaminopyridine (B28879) and carried out in an ice bath. google.com This method is noted for its mild conditions and suitability for industrial-scale production. google.com 9-Fluorenemethanol itself can be synthesized from fluorene (B118485) by reaction with n-butyllithium followed by formaldehyde.
Modern and Optimized Synthetic Pathways
Recent advancements in synthetic chemistry have led to more efficient, scalable, and environmentally friendly methods for producing isocyanates.
Microwave-Assisted Curtius Rearrangement for Enhanced Efficiency and Scale-Up
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. organic-chemistry.org In the context of the Curtius rearrangement, microwave assistance significantly reduces reaction times and can improve yields. researchgate.netorganic-chemistry.org For example, the direct exposure of solid Fmoc-amino acid azides to microwaves for just 60 seconds can lead to the completion of the rearrangement. researchgate.net This method has been successfully scaled up to 0.75 mol, yielding analytically pure isocyanates in high yields (91-96%) after recrystallization. researchgate.net The use of microwave energy offers a rapid and efficient alternative to conventional heating, making the synthesis of isocyanates more practical and scalable. researchgate.netorganic-chemistry.org
Catalytic Methods in Isocyanate Formation (e.g., Nano Magnesium Oxide)
The use of catalysts can significantly enhance the efficiency of isocyanate reactions. Nano magnesium oxide (MgO) has been identified as an effective catalyst in reactions involving isocyanates. researchgate.net For example, it catalyzes the reaction of N-protected amino isocyanates with formic acid to produce N-formylated gem-diamines. researchgate.net The advantages of using nano MgO include its low cost, simple application under mild reaction conditions, and ease of separation from the reaction mixture. researchgate.net While this specific example illustrates the utility of nano MgO in a post-isocyanate formation step, the exploration of nanocatalysts in the primary synthesis of isocyanates from precursors is an active area of research aimed at developing more sustainable and efficient processes. mdpi.comcatalysis.de
Conversion of Acyl Azides to Isocyanates
The conversion of an acyl azide to an isocyanate is the key step in the Curtius rearrangement. organic-chemistry.org This transformation involves the thermal or photochemical decomposition of the acyl azide, leading to the loss of nitrogen gas and the formation of a highly reactive acyl nitrene intermediate, which then rearranges to the stable isocyanate. nih.gov This process is highly efficient and can be carried out in inert solvents. researchgate.net The resulting isocyanate can then be used in subsequent reactions without isolation. wikipedia.org Research has demonstrated that acyl azides derived from various carboxylic acids, including those with fluorene moieties, readily undergo this conversion to produce the corresponding isocyanates. nih.govresearchgate.net
Reactivity and Mechanistic Studies of 9h Fluoren 9 Yl Isocyanate
Nucleophilic Addition Reactions
The primary mode of reactivity for 9H-Fluoren-9-yl isocyanate involves the nucleophilic addition to the central carbon atom of the isocyanate group. This reaction is fundamental to the synthesis of a wide range of derivatives with applications in peptide chemistry and materials science.
Formation of Carbamates with Alcohols and Phenols
The reaction of isocyanates with alcohols and phenols is a well-established method for the synthesis of carbamates. kuleuven.benih.gov The general mechanism involves the attack of the hydroxyl group of the alcohol or phenol (B47542) on the electrophilic carbon of the isocyanate, leading to the formation of a carbamate (B1207046) linkage. kuleuven.be The reactivity of the alcohol can influence the reaction, with primary alcohols generally being more reactive than secondary alcohols. kuleuven.be
A notable example of carbamate formation is the reaction of this compound with 9H-Fluorene-9-methanol. This reaction proceeds via nucleophilic addition of the hydroxyl group of 9H-Fluorene-9-methanol to the isocyanate, resulting in the formation of a carbamate. A reliable synthetic route involves reacting 9H-fluoren-9-ylmethanol with an isocyanate like 3-chlorosulfonylpropyl isocyanate in a solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under inert conditions. vulcanchem.com The reaction is often facilitated by a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl generated. vulcanchem.com
Table 1: Synthesis of a Carbamate from 9H-Fluorene-9-methanol
| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Product |
|---|
Activated carbamates, such as O-succinimidyl carbamates, are valuable reagents in organic synthesis, particularly for the introduction of the Fmoc protecting group. An efficient method for the synthesis of O-succinimidyl carbamates involves the concomitant Curtius rearrangement of Nα-Fmoc peptidyl acid azides and subsequent coupling with N-hydroxysuccinimide. researchgate.net This process generates the corresponding Nα-Fmoc peptidyl isocyanates in situ, which then react with N-hydroxysuccinimide to form the desired activated carbamate. researchgate.net These O-succinimidyl carbamates are useful for the synthesis of oligo-α-peptidyl ureas. researchgate.net
Reaction with Fluorene-9-methanol to form Carbamates
Reactions with Amines: Urea (B33335) and Peptidomimetic Formation
The reaction of this compound with amines is a fundamental method for the synthesis of ureas and peptidomimetics. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a stable urea linkage.
The coupling of isocyanates derived from Fmoc-amino acids with amino acid methyl ester hydrochloride salts is a key step in the synthesis of Fmoc-protected dipeptidyl urea esters. researchgate.net This reaction is typically carried out in the presence of a base, such as N-methylmorpholine (NMM), to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the free amino group of the amino acid ester on the isocyanate. researchgate.net The resulting dipeptidyl urea esters are important building blocks in the synthesis of more complex peptidomimetics. researchgate.net
Table 2: Coupling of Fmoc-Amino Acid Isocyanates with Amino Acid Methyl Esters
| Isocyanate | Amine Component | Base | Product |
|---|
An alternative approach for the synthesis of urea peptide acids involves the direct coupling of isocyanates with N,O-bis(trimethylsilyl) derivatives of amino acids. researchgate.netresearchgate.netnih.gov This method offers the advantage of generating urea peptide acids in good yield and high purity. researchgate.netnih.gov The reaction proceeds smoothly and has been successfully applied to the synthesis of urea peptide acids containing various amino acids, including those with functionalized side chains such as Asp, Glu, Ser, and Tyr. researchgate.netnih.gov
Synthesis of Urea Peptides and Peptidyl Ureas
This compound and its derivatives are instrumental in the synthesis of urea-based peptide mimetics, which are of significant interest in medicinal chemistry due to their enhanced stability and biological activity compared to natural peptides. researchgate.net
The synthesis of these peptidomimetics generally involves two key steps: the formation of an isocyanate intermediate and the subsequent urea bond formation. brieflands.com Isocyanates derived from Nα-(9-fluorenylmethoxycarbonyl) (Fmoc) protected amino acids are particularly useful. These can be generated through the Curtius rearrangement of Fmoc-amino acid azides. researchgate.netnih.gov This rearrangement can be carried out under thermal conditions, microwave irradiation, or ultrasonic conditions, often resulting in the isolation of stable, crystalline isocyanates in high yields (71-94%). researchgate.netnih.govresearchgate.net The stability of these Fmoc-protected isocyanates, which can be stored for several months at 4°C, makes them valuable reagents in peptide chemistry. researchgate.netnih.gov
Once formed, these isocyanates readily react with the amino group of an amino acid or peptide to form a urea linkage. This approach has been successfully employed in the synthesis of dipeptidyl ureas and urea acids. nih.gov For instance, the coupling of Nα-Fmoc-dipeptide isocyanates with amino acid esters or N,O-bis(trimethylsilyl)amino acids yields Nα-Fmoc-tripeptidyl ureas and their corresponding acids. researchgate.net This divergent strategy can be extended to create longer chains, such as tetrapeptidyl ureas, through a 2+2 strategy. researchgate.netresearchgate.net
To incorporate multiple urea bonds consecutively, Nα-Fmoc-peptidyl urea isocyanates can be prepared and used as building blocks. researchgate.net This method has enabled the synthesis of tetrapeptidyl ureas containing one peptide bond and two sequential urea bonds. researchgate.net Furthermore, this methodology has been applied to the synthesis of urea analogues of bioactive peptides like [Leu5]enkephalin, where urea bonds were systematically incorporated at various positions within the peptide sequence. researchgate.net
A solid-phase synthesis approach has also been developed, offering a more streamlined and efficient process for creating urea-containing peptides. brieflands.com In this method, the isocyanate intermediate is generated directly on the resin and subsequently reacts with an amine to form the urea bond under standard peptide coupling conditions. brieflands.com
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| Nα-Fmoc-amino acid isocyanate | Amino acid ester/acid | Urea peptide | Formation of a single urea linkage. researchgate.netnih.gov |
| Nα-Fmoc-dipeptide isocyanate | Amino acid ester/acid | Tripeptidyl urea | Divergent synthesis approach. researchgate.net |
| Nα-Fmoc-peptidyl urea isocyanate | Amino acid/peptide | Oligo-α-peptidyl ureas | Incorporation of multiple, adjacent urea bonds. researchgate.net |
| Resin-bound amine | Isocyanate (formed in situ) | Solid-phase synthesized urea peptide | Efficient, one-pot synthesis on a solid support. brieflands.com |
Reactions with Thiols and Thioacids: Amide Ligation
The reaction of isocyanates with thiols and thioacids provides a powerful and chemoselective method for amide bond formation, a fundamental transformation in organic and medicinal chemistry. nih.govresearchgate.net
Direct Amide Bond Formation
Thiocarboxylates, which can be conveniently generated in situ from stable precursors like 9-fluorenylmethyl (Fm) thioesters by treatment with piperidine (B6355638), react readily with isocyanates at room temperature to form amide bonds in good to excellent yields. nih.govresearchgate.net This reaction is notable for its mild conditions and compatibility with various functional groups. nih.gov The process involves the nucleophilic attack of the thiocarboxylate on the isocyanate, followed by the loss of carbonyl sulfide (B99878) (COS) to yield the amide. An analogous reaction occurs with isothiocyanates. nih.gov
The use of Fm thioesters is particularly advantageous as the deprotection conditions are mild and compatible with sensitive substrates. nih.gov Similarly, 2,4,6-trimethoxybenzyl (Tmob) thioesters can serve as thioacid precursors, releasing the thioacid upon treatment with trifluoroacetic acid. nih.gov
| Thioacid Precursor | Deprotection Reagent | Isocyanate Reactant | Product | Yield |
| 9-fluorenylmethyl (Fm) thioester | Piperidine | Isocyanate/Isothiocyanate | Amide | Good to Excellent nih.govresearchgate.net |
| 2,4,6-trimethoxybenzyl (Tmob) thioester | Trifluoroacetic acid | Isocyanate/Isothiocyanate | Amide | Good to Excellent nih.gov |
Chemoselective Ligation Strategies
The reaction between thioacids and isocyanates is a cornerstone of chemoselective ligation, a class of reactions that allows for the formation of a specific bond in the presence of other reactive functional groups. nih.gov This high degree of selectivity is crucial for the synthesis and modification of complex biomolecules like peptides and proteins under aqueous conditions. nih.gov
This ligation strategy offers an alternative to more traditional amide bond forming methods, which often require coupling reagents that can lead to side reactions and racemization. The direct reaction of a thioacid with an isocyanate proceeds cleanly, often without the need for catalysts or activating agents, and is compatible with both Fmoc and Boc protecting groups. researchgate.net This makes it a valuable tool for peptide synthesis, including the assembly of complex peptide fragments. researchgate.netnih.gov The ability to form amide bonds from thioacids and isocyanates has been applied to both solution-phase and solid-phase peptide synthesis. nih.gov
Cycloaddition Reactions
Isocyanates, including this compound, can participate in cycloaddition reactions to form a variety of heterocyclic compounds. These reactions are valuable for constructing complex molecular architectures from relatively simple starting materials.
Formation of Heterocyclic Compounds (e.g., Substituted Tetrazoles)
While the direct cycloaddition of this compound to form tetrazoles is not the most common route, isocyanates are key intermediates in pathways leading to substituted tetrazoles and other nitrogen-rich heterocycles. chalcogen.ro For example, 5-substituted-1H-tetrazoles can be synthesized via the [3+2] cycloaddition of azides with nitriles. chalcogen.ro Isocyanates can be involved in the generation of the necessary precursors for these reactions.
More directly, isocyanates can undergo cycloaddition with various partners. For instance, a [5+2] cycloaddition reaction between isocyanates and other five-atom components has been explored for the synthesis of seven-membered heterocycles like dihydropyridotetrazepinones. acs.org Although this particular reaction led to the serendipitous discovery of a route to triazolopyridines, it highlights the potential of isocyanates in cycloaddition chemistry for accessing novel heterocyclic scaffolds. acs.org The synthesis of various heterocyclic compounds, such as oxadiazolones, can also proceed through amido-isocyanate intermediates that undergo intramolecular cyclization. researchgate.net
Investigation of Reaction Regioselectivity and Adduct Rearrangement
The regioselectivity of cycloaddition reactions involving isocyanates is a critical aspect that determines the structure of the final product. In the context of [5+2] cycloadditions, for example, the orientation of the reactants during the key bond-forming steps dictates which regioisomer is formed. stanford.edu Computational studies, often using density functional theory (DFT), are frequently employed to understand and predict the regiochemical outcomes of these reactions. stanford.eduacs.org
In the 1,3-dipolar cycloaddition of 9-diazo-9H-fluorene to various dipolarophiles, exclusive regioselectivity has been observed, leading to the formation of specific spiropyrazole derivatives. researchgate.net The reaction conditions, particularly the solvent, can have a significant influence on the reaction yield and rate, though not necessarily on the regioselectivity itself. researchgate.net
Adduct rearrangement can also occur following the initial cycloaddition. For instance, in rhodium-catalyzed hydroacylation reactions that proceed through cyclic intermediates, rearrangement of the initial adduct can lead to the final product structure. snnu.edu.cn The study of these rearrangements is crucial for understanding the reaction mechanism and for controlling the final product distribution.
Other Transformative Reactions
Beyond its use in peptide synthesis and the creation of urea-based structures, this compound and its derivatives engage in a variety of other transformative reactions, highlighting their versatility as synthetic intermediates. These reactions enable the construction of complex molecular architectures, such as N-formylated gem-diamines, α-amino amides, and selenocarbamates, often under mild and efficient conditions.
Formation of N-Formylated Gem-Diamines
A notable application of N-protected amino isocyanates, including those bearing the 9-fluorenylmethoxycarbonyl (Fmoc) group, is in the synthesis of N-formylated gem-diamines. This transformation is achieved through the reaction of the isocyanate with formic acid. researchgate.net The process is effectively catalyzed by nano magnesium oxide (MgO), which facilitates the formation of these valuable structures. researchgate.net Gem-diamines are important motifs in medicinal chemistry and organic synthesis, and this method provides a useful route to access their N-formylated derivatives.
The reaction proceeds from N-protected amino isocyanates, which are themselves typically generated from the corresponding amino acid azides via a Curtius rearrangement. researchgate.netresearchgate.net The subsequent reaction with formic acid in the presence of the nano MgO catalyst yields the target N-formylated gem-diamine products. This method represents an efficient, two-step synthesis from α-N-protected amino acids. researchgate.net
| Reactant | Reagent | Catalyst | Key Transformation | Reference |
|---|---|---|---|---|
| N-Fmoc-amino-isocyanate | Formic Acid | Nano MgO | Isocyanate to N-formylated gem-diamine | researchgate.net |
Visible Light-Mediated Cross-Coupling for α-Amino Amide Synthesis
The synthesis of α-amino amides can be accomplished through a visible light-mediated cross-coupling reaction involving isocyanates and ketimines. rsc.org This approach utilizes iridium photoredox catalysis to achieve the coupling of two electrophilic partners through the umpolung (reactivity inversion) of ketimines. rsc.org The reaction demonstrates broad applicability, successfully coupling a diverse range of ketimine and isocyanate substrates to afford the corresponding α-amino amides in good yields. rsc.org
In a related photoredox-catalyzed process, α-amino amides can be synthesized from isocyanates and N,N-dimethylaniline derivatives. organic-chemistry.orgmdpi.com This method involves the generation of α-aminoalkyl radicals from tertiary amines under visible light irradiation, catalyzed by a highly oxidizing iridium complex like bis2-(4,6-difluorophenyl)pyridinato-C²,Niridium(III) (FIrpic). organic-chemistry.org These radicals then undergo nucleophilic addition to the electron-deficient carbon of the isocyanate. The reaction proceeds efficiently in solvents such as methylene (B1212753) chloride and acetonitrile. organic-chemistry.org While effective for aryl isocyanates, the reaction was noted to be unsuccessful with alkyl isocyanates under the tested conditions. mdpi.com
| Reactants | Catalyst System | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| Isocyanate and Ketimine | Iridium photoredox catalyst | Not specified | α-Amino Amide | rsc.org |
| Isocyanate and N,N-Dimethylaniline | FIrpic (Iridium photocatalyst) / Visible Light | α-Aminoalkyl radical | α-Amino Amide | organic-chemistry.org |
Synthesis of Selenocarbamate Derivatives
A straightforward protocol has been developed for the synthesis of N-urethane-protected N-alkyl-Se-alkyl selenocarbamate derivatives using amino acid-derived isocyanates as key intermediates. researchgate.netmolaid.com This method involves the reaction of an N-urethane-protected amino alkyl isocyanate, such as an Fmoc-protected variant, with the selenating agent lithium aluminum hydroselenide (LiAlHSeH). researchgate.netmolaid.com The resulting intermediate is then coupled in situ with an alkyl halide to yield the final selenocarbamate product in good yield and purity. researchgate.net
This reaction provides a versatile route to selenium-containing peptidomimetics. researchgate.net The synthesized selenocarbamates are stable compounds that have been fully characterized using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.netmolaid.com The use of isocyanates as precursors is crucial for the efficiency of this synthetic pathway. researchgate.net
| Isocyanate Precursor | Selenating Agent | Second Step Reagent | Product Class | Reference |
|---|---|---|---|---|
| N-Urethane-protected amino alkyl isocyanate | LiAlHSeH | Alkyl Halide | N-Urethane-protected N-alkyl-Se-alkyl selenocarbamate | researchgate.netmolaid.com |
Applications of 9h Fluoren 9 Yl Isocyanate in Advanced Chemical Synthesis
Role in Peptide and Peptidomimetic Chemistry
The isocyanate functional group of 9H-Fluoren-9-yl isocyanate is highly reactive towards nucleophiles like amines, alcohols, and thiols, making it an excellent building block in the synthesis of complex organic molecules. This reactivity is harnessed in peptide and peptidomimetic chemistry for the introduction of the Fmoc protecting group and the construction of modified peptide backbones.
Fmoc-Chemistry and Protecting Group Strategies
The most prominent application of this compound is in the protection of the N-terminus of amino acids and peptides. The resulting 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS). The Fmoc group is stable under a variety of reaction conditions but can be readily cleaved by treatment with a mild base, such as piperidine (B6355638). ambeed.com This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise elongation of the peptide chain.
The Fmoc group offers several advantages in peptide synthesis:
Mild Deprotection Conditions: Cleavage with piperidine is a gentle process that minimizes side reactions and preserves the integrity of sensitive amino acid residues. ambeed.com
UV-Active: The fluorenyl group possesses a strong chromophore, allowing for the real-time monitoring of the coupling and deprotection steps by UV spectroscopy.
Improved Solubility: The Fmoc group can enhance the solubility of protected peptides in organic solvents used in SPPS.
The use of Fmoc-protected amino acids, often prepared from this compound or its derivatives, is a standard protocol in the automated and manual synthesis of peptides. ambeed.com
Synthesis of Modified Peptides with Urea (B33335) Linkages
Beyond its role in protecting group strategies, this compound and isocyanates derived from Fmoc-protected amino acids are instrumental in the synthesis of peptidomimetics containing urea linkages. researchgate.netnih.gov These modified peptides, where one or more amide bonds are replaced by a urea moiety, often exhibit enhanced stability towards enzymatic degradation and can possess unique biological activities.
The synthesis of these urea-containing peptides typically involves the reaction of an isocyanate with the N-terminus of an amino acid or peptide. nih.gov Isocyanates derived from Fmoc-amino acids can be generated in situ from the corresponding acyl azides via a Curtius rearrangement. nih.govresearchgate.net These isocyanates can then be coupled with another amino acid or peptide to form the desired urea linkage. nih.gov This methodology has been successfully employed in the synthesis of various oligo-α-peptidyl ureas. researchgate.net
| Reactants | Product | Linkage Formed | Reference |
| Isocyanate derived from Bsmoc-α-amino acid | Ureidopeptide | Urea | researchgate.net |
| N-protected amino acid and isocyanate | C-terminus amide | Amide | acs.org |
| Isocyanate and N,O-bis(trimethylsilyl) amino acid derivative | Urea peptide acid | Urea | nih.gov |
| O-succinimidyl-(9H-fluoren-9-ylmethoxycarbonylamino) methylcarbamate | Dipeptidyl urea | Urea | nih.gov |
Preparation of Unnatural Amino Acids
The reactivity of this compound and related isocyanates extends to the synthesis of unnatural amino acids. These non-proteinogenic amino acids are valuable tools for probing protein structure and function, as well as for developing novel therapeutic agents.
One approach involves the use of isocyanates derived from Nα-[(9-fluorenylmethyl)oxy]carbonyl amino acids as building blocks. nih.gov For instance, these isocyanates can be used in the synthesis of N-formylated gem-diamines, which are precursors to certain unnatural amino acids. researchgate.net Furthermore, the reaction of isocyanates with various nucleophiles can lead to a diverse range of side-chain modifications, expanding the repertoire of available unnatural amino acids. The synthesis of amino tetrazolyl alanines has been achieved using thioureayl alanines derived from isocyanates. researchgate.net
Contribution to Polymer and Material Science
The isocyanate functionality of this compound and its derivatives also plays a crucial role in the field of polymer and material science. The ability to incorporate this reactive group into polymer structures opens up avenues for creating functional materials with tailored properties.
Incorporation of Isocyanate Functionality into Polymeric Backbones
Isocyanate-containing monomers can be polymerized or copolymerized to introduce isocyanate groups along the polymer backbone. researchgate.net This can be achieved through various polymerization techniques, including reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net For example, monomers like dimethyl meta-isopropenyl benzyl (B1604629) isocyanate (TMI) can be copolymerized with other monomers such as styrene (B11656) or methyl methacrylate (B99206). researchgate.net The resulting polymers possess reactive isocyanate groups that can be further modified.
The incorporation of fluorene-containing moieties, which can be derived from this compound, can also impart desirable photophysical properties to the polymers, making them suitable for applications in optoelectronic devices. google.com
Development of Functionalized and "Clickable" Polymers
The isocyanate groups incorporated into polymers serve as "clickable" handles for post-polymerization modification. researchgate.net Isocyanates readily react with a variety of nucleophiles, including amines, alcohols, and thiols, under mild conditions. researchgate.netrsc.org This "click" chemistry approach allows for the facile and efficient functionalization of polymers with a wide range of molecules, including biomolecules, drugs, and fluorescent dyes.
This strategy has been utilized to create functionalized surfaces, hydrogels, and block copolymers. researchgate.netrsc.org For instance, isocyanate-functionalized polymer brushes on a surface can be readily modified by reacting them with different thiols, leading to surfaces with tailored wettability and other properties. rsc.org This versatility makes isocyanate-containing polymers attractive materials for biomedical applications, such as drug delivery and tissue engineering. researchgate.net
| Polymerization Technique | Monomers | Resulting Polymer Functionality | Application | Reference |
| RAFT Polymerization | Dimethyl meta-isopropenyl benzyl isocyanate (TMI) and Styrene | Isocyanate-bearing block copolymers | Branched polymers, grafts for solid substrates | researchgate.net |
| RAFT Polymerization | 2-isocyanatoethyl methacrylate (ICEMA) and Methyl Methacrylate (MMA) | Isocyanate-bearing block copolymers | Branched polymers, grafts for solid substrates | researchgate.net |
| Photopolymerization | 2-isocyanatoethyl methacrylate (ICEMA) and Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA) | Isocyanate functional group bearing reactive hydrogels | Functionalizable hydrogels for biomedical applications | researchgate.net |
Synthesis of Fluorene-Containing Materials for Organic Electronics
The fluorene (B118485) scaffold is a cornerstone in the development of materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). umich.edunih.govresearchgate.net Fluorene-based polymers and oligomers are sought-after as blue-light-emitting materials due to their high photoluminescent quantum yield, excellent thermal stability, and good solubility. umich.edu While synthetic routes like Suzuki and Sonogashira coupling are common for creating these polymers, the isocyanate functionality of this compound offers an alternative and powerful method for polymer construction. nih.govresearchgate.netmetu.edu.tr
The high reactivity of the isocyanate group toward amines and alcohols allows for the synthesis of polyureas and polyurethanes, respectively. metu.edu.tr This polycondensation reaction can be used to incorporate the rigid and emissive fluorene core into polymer backbones, a critical feature for hole-transporting layers and emissive layers in OLED devices. acs.org For instance, the development of conjugated polymers containing benzotriazole (B28993) and fluorene units has been explored for various optoelectronic applications. metu.edu.tr The performance of such materials is highly dependent on their molecular structure and conformation. huji.ac.il The introduction of this compound as a monomer provides a direct pathway to create well-defined, fluorene-containing polymers whose electronic properties can be fine-tuned for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). metu.edu.tr
Table 1: Examples of Fluorene-Based Materials in Organic Electronics
| Material Type | Synthetic Approach | Application | Key Properties | Citation |
| Oligofluorenyl-cyanophenyl compounds | Suzuki Coupling | Blue-Light Emitting OLEDs | High efficiency, color purity | umich.edu |
| Polyfluorene Copolymers | Suzuki Polycondensation | Light-Emitting Layers in OLEDs | Tunable greenish-blue to yellow-green luminescence | researchgate.net |
| Symmetrical Fluorene Derivatives | Sonogashira Coupling | Exciplex-Emitting OLEDs | Blue emission, high thermal stability | nih.gov |
| Polyurea-type Polymers | Isocyanate-Amine Polycondensation | Potential for Helical Conjugated Polymers | Chiral structures for optoelectronics | metu.edu.tr |
Utility in Medicinal Chemistry and Probe Development
The fluorene structure is a recognized pharmacophore present in several approved drugs. researchgate.netnih.gov The reactivity of this compound makes it an exceptionally useful starting material for generating diverse molecular libraries for biological screening and for developing sophisticated chemical probes.
Synthesis of Carbamate (B1207046) Derivatives for Biological Studies
The reaction between an isocyanate and an alcohol or phenol (B47542) yields a carbamate linkage. This reaction is fundamental to the utility of this compound in medicinal chemistry. smolecule.com The resulting fluorenyl-containing carbamates are often stable compounds that can be evaluated for various biological activities. smolecule.comnih.gov For example, the synthesis of (9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate is achieved through the reaction of 9H-fluoren-9-ylmethylamine with 4-cyanophenyl isocyanate, demonstrating the formation of a stable carbamate linkage. smolecule.com Carbamate derivatives are explored in drug development and are integral to prodrug strategies, where they can be designed to release an active drug under specific physiological conditions, such as the acidic environment of a tumor. smolecule.comrevhipertension.com The synthesis of peptidyl ureas and ureidopeptides often proceeds through isocyanate intermediates that are trapped with phenols or other nucleophiles to form stable carbamates, which then react with amino acid derivatives. researchgate.net
Table 2: Synthesis of Carbamate Derivatives
| Derivative Class | Reactants | Key Reaction | Application Context | Citation |
| Aryl Carbamates | 9H-fluoren-9-ylmethylamine + Aryl isocyanate | Nucleophilic addition | Synthesis of potential enzyme inhibitors | smolecule.com |
| Peptidyl Carbamates | Fmoc-amino acid isocyanate + Phenol | Isocyanate trapping | Synthesis of ureidopeptides | researchgate.net |
| Doxorubicin Carbamates | Doxorubicin + Isocyanate-linked scaffold | Nucleophilic substitution | pH-sensitive anticancer prodrugs | revhipertension.com |
| Bromoalkyl Carbamates | Fluorenylmethanol + Phosgene, then 2-bromoethanol | Carbamate formation, alkylation | Protecting groups in peptide synthesis | smolecule.com |
Development of Enzyme Inhibitors (e.g., Cytochrome P450 Enzymes)
Fluorene derivatives have shown significant potential as enzyme inhibitors. smolecule.comnih.gov Notably, carbamates derived from fluorene precursors have been investigated as inhibitors of cytochrome P450 (CYP450) enzymes. smolecule.comsmolecule.com These enzymes are critical to drug metabolism, and their inhibition can alter the pharmacokinetics of co-administered drugs. smolecule.com Research has shown that compounds like (9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate exhibit inhibitory effects against a panel of key drug-metabolizing enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. smolecule.com This makes this compound a valuable scaffold for designing specific and potent CYP450 inhibitors to study drug-drug interactions or to improve the therapeutic window of certain drugs. smolecule.comambeed.com
Table 3: Fluorene Derivatives as Cytochrome P450 Inhibitors
| Inhibitor Compound | Target Enzymes | Potential Application | Citation |
| (9H-Fluoren-9-yl)methyl (4-cyanophenyl)carbamate | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Modulation of drug metabolism, study of drug interactions | smolecule.com |
| 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate | Cytochrome P450 enzymes | Drug development lead compound | smolecule.com |
| General Fluorene Scaffolds | CYP1A2, CYP2C19 | Drug discovery and development | ambeed.com |
Design of Bioconjugation Reagents
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The high reactivity of the isocyanate group toward nucleophilic functional groups commonly found in biomolecules, such as amines (-NH2) on proteins and amino acids, makes this compound a suitable candidate for designing bioconjugation reagents. universiteitleiden.nl The reaction forms a stable urea bond, effectively tagging the biomolecule with the fluorenyl group. This fluorenyl tag can serve multiple purposes: it can act as a fluorescent reporter due to its inherent photophysical properties, or it can be used as a bulky tag to study molecular interactions. umich.edu Furthermore, fluorenyl-containing building blocks, often in the form of Fmoc (fluorenylmethoxycarbonyl) derivatives, are fundamental in solid-phase peptide synthesis and are used to create complex bioconjugates like antibody-drug conjugates (ADCs). chemscene.comfluorochem.co.uk The synthesis of cyclic peptides for use as bioconjugation platforms often involves isocyanate intermediates for linking molecular entities. universiteitleiden.nl
Synthesis of Novel Fluorene Derivatives with Potential Pharmacological Relevance
The fluorene moiety is a privileged scaffold in medicinal chemistry, found in compounds with anticancer, antimicrobial, and antioxidant activities. nih.govmdpi.com this compound is a versatile precursor for synthesizing a wide array of novel fluorene derivatives for pharmacological evaluation. researchgate.net By reacting the isocyanate with different nucleophiles (amines, alcohols, thiols), a library of ureas, carbamates, and thiocarbamates can be generated. For example, reacting fluorene-based precursors with thiosemicarbazide (B42300) has led to thiazole (B1198619) derivatives with promising antimicrobial activity. mdpi.com Similarly, other research has focused on creating new fluorene derivatives for applications as kinase inhibitors or for treating Alzheimer's disease. nih.govgoogle.com The introduction of the fluorene group can improve the pharmacological and pharmacokinetic properties of a molecule. mdpi.com
Table 4: Pharmacological Relevance of Synthesized Fluorene Derivatives
| Derivative Class | Synthetic Precursor/Method | Potential Pharmacological Relevance | Citation |
| Thiazole Derivatives | (9H-Fluoren-9-ylidene)hydrazine | Antimicrobial, Anticancer, Antioxidant | mdpi.com |
| O-Aryl-Carbamoyl-Oxymino-Fluorenes | Fluorenone oxime + Phenyl isocyanate | Antimicrobial, Antibiofilm | nih.gov |
| Cyclic Urea Derivatives | Various (involving urea formation) | Kinase inhibitors (potential anticancer) | google.com |
| Carbamate Scaffolds | Various (involving carbamate formation) | Cholinesterase inhibitors (Alzheimer's disease treatment) | nih.gov |
Analytical and Spectroscopic Characterization of 9h Fluoren 9 Yl Isocyanate and Its Derivatives
Infrared (IR) Spectroscopy for Isocyanate Functional Group Identification
Infrared (IR) spectroscopy is a crucial tool for identifying the isocyanate (–N=C=O) functional group, which exhibits a strong and characteristic absorption band. In 9H-Fluoren-9-yl isocyanate and its derivatives, this band is a key diagnostic feature.
The IR spectra of derivatives of this compound, such as those formed through reactions with amino acids, show the disappearance of the isocyanate peak and the appearance of new bands corresponding to the newly formed functional groups, like urethane (B1682113) or urea (B33335) linkages. For instance, the formation of Fmoc-protected amino acids results in characteristic absorptions for the urethane carbonyl group around 1695-1710 cm⁻¹ and the N-H group at approximately 3420 cm⁻¹. cdnsciencepub.com Similarly, in various N-benzyl-9-(substituted-amino)-9H-fluorene-9-carboxamides, the IR spectra display prominent peaks in the range of 3432-3446 cm⁻¹ (N-H stretch) and 1643-1656 cm⁻¹ (amide C=O stretch). rsc.org
Derivatives like O-aryl-carbamoyl-oxymino-fluorenes, synthesized from 9H-fluoren-9-one oxime and aryl isocyanates, also have their structures confirmed by IR spectroscopy. nih.gov The introduction of the fluorenylmethyloxycarbonyl (Fmoc) group in peptides leads to detectable π-π stacking interactions, which can be observed in the IR spectra. researchgate.net
Interactive Data Table: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Compound Class Example | Reference |
| N-H Stretch | 3432-3446 | N-benzyl-9-(substituted-amino)-9H-fluorene-9-carboxamides | rsc.org |
| Amide C=O Stretch | 1643-1656 | N-benzyl-9-(substituted-amino)-9H-fluorene-9-carboxamides | rsc.org |
| Urethane C=O | 1695-1710 | Fmoc-protected amino acids | cdnsciencepub.com |
| Urethane N-H | ~3420 | Fmoc-protected amino acids | cdnsciencepub.com |
| C=O (Fmoc carbonate) | 1680-1720 | 2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride | |
| Amide Bond | ~1650 | 2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy, including ¹H NMR, ¹³C NMR, and 2D-NMR techniques, is indispensable for the detailed structural elucidation of this compound and its derivatives.
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. For derivatives of this compound, the spectra typically show characteristic signals for the aromatic protons of the fluorenyl group, as well as signals for protons in the rest of the molecule.
In a study of (9H-Fluoren-9-yl)urea, the aromatic protons of the fluorene (B118485) moiety appeared as multiplets in the range of δ 7.32-7.83 ppm, while the proton at the 9-position (H-9') was observed at δ 5.79 ppm. uni-ruse.bg For a series of N-benzyl-9-(substituted-amino)-9H-fluorene-9-carboxamides, the aromatic protons of the fluorene and benzyl (B1604629) groups resonate between δ 6.82 and 7.38 ppm. rsc.org The methine proton of the fluorene group in (9H-Fluoren-9-yl)(phenyl)methanol appears at δ 4.40 ppm. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The isocyanate carbon in this compound is expected to have a characteristic chemical shift.
In derivatives, the carbon signals of the fluorenyl group are typically observed in the aromatic region of the spectrum. For (9H-Fluoren-9-yl)urea, the carbon atoms of the fluorene ring resonate between δ 119.9 and 143.5 ppm, with the C-9' carbon appearing at δ 57.9 ppm. uni-ruse.bg In N-benzyl-9-(substituted-amino)-9H-fluorene-9-carboxamides, the fluorenyl carbons are seen in the δ 126.60-140.16 ppm range, with other specific carbons like the amide carbonyl appearing around δ 158 ppm. rsc.org The C-9 carbon in (9H-Fluoren-9-yl)(phenyl)methanol is found at δ 54.7 ppm. mdpi.com
Interactive Data Table: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Compound | Selected ¹H NMR Signals (ppm) | Selected ¹³C NMR Signals (ppm) | Reference |
| (9H-Fluoren-9-yl)urea | 7.32-7.83 (Ar-H), 5.79 (H-9') | 119.9-143.5 (Ar-C), 57.9 (C-9') | uni-ruse.bg |
| N-benzyl-9-(phenylamino)-9H-fluorene-9-carboxamide | 6.86-7.38 (Ar-H), 4.45 (CH₂) | 127.11-140.11 (Ar-C), 64.49 (CH₂), 157.39 (C=O) | rsc.org |
| (9H-Fluoren-9-yl)(phenyl)methanol | 6.97-7.64 (Ar-H), 5.09 (CH-OH), 4.40 (CH-Fluorene) | 119.7-143.6 (Ar-C), 76.3 (CH-OH), 54.7 (CH-Fluorene) | mdpi.com |
For complex derivatives of this compound, 2D-NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign proton and carbon signals. These techniques reveal correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively.
In the structural elucidation of (9H-Fluoren-9-yl)urea, ¹H-¹H COSY was used to establish the connectivity of the aromatic protons, while HMQC and HMBC spectra were crucial for the complete assignment of all proton and carbon signals. uni-ruse.bg 2D NMR spectroscopy has also been instrumental in determining the epimeric configurations of bicyclo[3.3.0]-Leu-enkephalin analogues derived from fluorenyl-containing compounds. researchgate.net
Carbon NMR (¹³C NMR)
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula.
The molecular weight of this compound is 207.23 g/mol , corresponding to the molecular formula C₁₄H₉NO. sigmaaldrich.comchemsrc.com HRMS analysis of various N-benzyl-9-(substituted-amino)-9H-fluorene-9-carboxamides has shown excellent agreement between the calculated and observed molecular ion masses, confirming their structures. rsc.org For example, the calculated mass for the protonated molecule [M+H]⁺ of N-benzyl-9-(phenylamino)-9H-fluorene-9-carboxamide (C₂₇H₂₅N₂O⁺) is 393.1967, with an observed mass of 393.1963. rsc.org
Fragmentation analysis in MS can provide further structural information. For instance, in derivatives of (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate, fragmentation can lead to the formation of 9-fluorenone (B1672902) and bromoethane, which can be identified by GC-MS.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. This data is used to verify the empirical formula and assess the purity of the synthesized compound.
For a derivative like Fmoc-POAC, the calculated elemental analysis for C₂₄H₂₇N₂O₅ was C, 68.08%; H, 6.28%; N, 6.62%. The found values were C, 67.9%; H, 6.35%; N, 6.60%, which are in close agreement, thus confirming the composition and purity of the compound. scispace.com Similarly, for novel fluorene derivatives with potential biological activity, elemental analysis has been used to confirm their successful synthesis and purity.
Computational and Theoretical Investigations of 9h Fluoren 9 Yl Isocyanate
Quantum Chemical Studies on Electronic Structure
Quantum chemical methods are fundamental in exploring the distribution of electrons within a molecule, which governs its chemical properties and reactivity.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules, including fluorene (B118485) derivatives and isocyanates. nih.govresearchgate.net DFT calculations are used to determine ground-state electronic properties, molecular orbitals, and the energies of various molecular states. For instance, DFT methods like B3LYP have been successfully applied to study the torsional potential and conjugation effects in fluorene derivatives, providing insights into their electronic behavior. rsc.org Studies on related systems, such as the reaction of nitrones with isocyanates, have employed DFT at the M06-2X/cc-pVTZ level to map out potential energy surfaces. csic.esacs.org Furthermore, DFT has been used to examine the bonding in newly formed ligands derived from reactions involving 9-diazo-9H-fluorene. researchgate.net These applications demonstrate the utility of DFT in providing a foundational understanding of the electronic landscape of 9H-Fluoren-9-yl isocyanate and its derivatives.
Quantum chemical simulations on fluorene-based bipolar charge-transporting materials have also been conducted to understand their electronic properties. rsc.org Such studies help in estimating crucial parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are vital for predicting charge transport capabilities. rsc.org
Table 1: Representative DFT Functionals and Basis Sets in Isocyanate and Fluorene Derivative Studies
| Study Type | Functional/Method | Basis Set | Application | Reference |
|---|---|---|---|---|
| Reaction Mechanism | M06-2X | 6-311++G(d,p) | Kinetics and mechanism of methyl isocyanate reactions. | tandfonline.comsemanticscholar.org |
| Reaction Mechanism | M06-2X | cc-pVTZ | Cycloaddition reactions of isocyanates. | csic.esacs.org |
| Conformational Analysis | B3LYP, HF, MP2 | 6-31G* | Torsional potential of fluorene derivatives. | rsc.org |
| Excitation Energies | TD-B3LYP | cc-pVTZ | Excimer formation in a fluorene dimer. | nih.gov |
| Electronic Structure | B3LYP | - | Urethane (B1682113) formation from isocyanates. | nih.gov |
The fluorene moiety is a well-known fluorophore, and its derivatives are of significant interest in materials science, particularly for organic light-emitting diodes (OLEDs). acs.orgresearchgate.net Computational studies, especially Time-Dependent DFT (TD-DFT), are crucial for understanding their excited-state properties.
TD-DFT calculations on fluorene-containing systems, such as di-9H-fluoren-9-yldimethylsilane, have been used to derive excitation energies and oscillator strengths. nih.gov These studies show that the excitation energy is significantly influenced by the conformation, decreasing as the interchromophore distance and dihedral angle are reduced, which is indicative of excimer formation. nih.gov In multifluorenyl silanes, the silicon center helps maintain high triplet energies (around 2.9 eV) and large HOMO-LUMO gaps (around 5.2 eV), properties that are essential for host materials in phosphorescent OLEDs. acs.orgresearchgate.net
Derivatives of this compound, particularly those formed by reacting the isocyanate group, can exhibit interesting intramolecular charge transfer (ICT) characteristics. Computational studies on ureidopeptidomimetics, which can be synthesized from Fmoc-amino acid isocyanates, show evidence of charge transfer from a donor ureido group to an acceptor carboxylate entity. researchgate.net Similarly, quantum chemistry simulations of other fluorene-based materials have confirmed the formation of stable charge transfer complexes within the molecules. rsc.org The formation of charge-transfer complexes has also been structurally characterized in crystals formed between a bulky fluorenyl-substituted donor molecule and an acceptor. These computational insights are vital for designing fluorene-based materials with tailored photophysical and electronic properties.
Table 2: Calculated Electronic Properties of Fluorene Derivatives
| Compound Type | Property | Calculated Value | Method | Reference |
|---|---|---|---|---|
| Multifluorenyl silanes | Triplet Energy (ET) | ~2.9 eV | DFT | acs.orgresearchgate.net |
| Multifluorenyl silanes | HOMO-LUMO Gap | ~5.2 eV | DFT | acs.orgresearchgate.net |
| Fluorene-based CTMs | LUMO Energy | -3.85 to -4.16 eV | DFT | rsc.org |
| Fluorene-based CTMs | HOMO Energy | -5.02 to -5.21 eV | DFT | rsc.org |
| Fluorene Dimer | Excitation Energy | Decreases with decreasing interchromophore distance | TD-DFT | nih.gov |
Density Functional Theory (DFT) Applications
Molecular Modeling and Dynamics
Molecular modeling techniques are employed to study the three-dimensional structure, conformational flexibility, and reaction dynamics of molecules.
The fluorene system, particularly when substituted at the C9 position, can exhibit rotational isomerism (atropisomerism) due to high barriers to rotation around the C(9)-C(Ar) bond. cdnsciencepub.com Computational methods are essential for analyzing the conformational equilibria and optimizing the molecular geometry of these isomers.
Understanding the chemical reactivity of the isocyanate group in this compound requires detailed investigation of reaction pathways and the associated transition states. Quantum chemical calculations are indispensable for this purpose, providing energy profiles for potential reaction mechanisms. tandfonline.comnih.gov
For example, the mechanism of cycloaddition reactions involving isocyanates has been studied in detail using DFT. csic.esacs.org These studies revealed that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the polarity of the solvent. csic.esacs.org In polar solvents, a stepwise mechanism is favored, involving a zwitterionic intermediate, and the calculations successfully identified the structures of the transition states for each step. csic.esacs.org
Similarly, calculations on the reaction of isocyanates with radicals like OH have been performed using high-level methods such as CCSD(T) and M06-2X to determine the most favorable reaction channels and calculate rate coefficients. nih.gov For aromatic isocyanates, OH addition to the aromatic ring is computationally shown to be a more significant pathway than attack at the isocyanate group itself. nih.gov Transition state theory is then used to predict reaction kinetics based on the calculated energy barriers. nih.gov DFT calculations have also been used to compare the transition states of different reaction pathways, such as the concerted versus stepwise cycloaddition of chlorosulfonyl isocyanate to alkenes, helping to rationalize experimental observations. dtic.mil
Table 3: Calculated Activation Energies for Isocyanate Reactions
| Reaction | Pathway | Activation Energy (Relative) | Computational Method | Reference |
|---|---|---|---|---|
| CSI + Fluoroethene | Stepwise TS | 60.9 kcal/mol | Ab initio | dtic.mil |
| CSI + Fluoroethene | Concerted TS | 34.3 kcal/mol | Ab initio | dtic.mil |
| O-Isocyanate Cycloaddition | Intramolecular | 16.9 kcal/mol (ΔG‡) | B3LYP/6-311+G(2d,p) | researchgate.net |
Conformational Analysis and Molecular Geometry Optimization
Structure-Activity Relationship (SAR) and Mechanistic Predictions through Computational Methods
By combining electronic structure calculations with reaction pathway analysis, computational methods can predict structure-activity relationships (SAR) and elucidate reaction mechanisms. researchgate.net This predictive power is crucial for designing new molecules and reactions.
For isocyanates, computational studies have successfully rationalized reactivity trends. In the reaction of OH radicals with p-tolyl-isocyanate, the observed site-selectivity for addition to the aromatic ring was explained by considering the electronic effects (mesomeric and inductive) of both the isocyanate and methyl groups. nih.gov This demonstrates how calculations can predict the most reactive sites in a molecule.
Mechanistic predictions are also a key outcome. The computational finding that cycloaddition reactions of isocyanates can switch from a concerted to a stepwise mechanism based on solvent polarity provides a powerful predictive tool for synthetic chemists. csic.esacs.org Furthermore, computational studies can differentiate between competing reaction pathways. For instance, in urethane formation, calculations have been used to compare the favorability of the alcohol's hydroxy group adding to the C=N bond versus the C=O bond of the isocyanate, with evidence suggesting the C=N addition pathway is often preferred. nih.gov Similarly, DFT calculations for the intramolecular cycloaddition of O-isocyanates have been used to analyze the structure of the transition state, providing insight into the bond-forming process. researchgate.net These examples highlight the integral role of computational chemistry in building a predictive understanding of the relationship between the structure of this compound and its chemical behavior.
Future Directions and Emerging Research Areas
Development of Novel and Green Synthetic Methodologies
The synthesis of isocyanates, including 9H-Fluoren-9-yl isocyanate, is undergoing a transformation driven by the principles of green chemistry. A primary goal is the development of phosgene-free production routes to mitigate the extreme toxicity and corrosiveness associated with phosgene. rsc.orgdigitellinc.com Innovations are moving towards safer, more efficient, and sustainable methods for both the synthesis and isolation of isocyanates. rsc.org
Key among these emerging methodologies is the Curtius rearrangement , a thermal decomposition of an acyl azide (B81097) to an isocyanate. numberanalytics.comwikipedia.org This reaction is noted for its tolerance of a wide array of functional groups and its ability to proceed with complete retention of stereochemistry. nih.gov Research has demonstrated that this rearrangement can be effectively carried out under various conditions, including thermal, microwave, and ultrasonic irradiation, to produce N(alpha)-Fmoc-peptide isocyanates. researchgate.netnih.gov Microwave-assisted synthesis, in particular, offers a significant advantage by accelerating the reaction, with some rearrangements completing in as little as 60 seconds. researchgate.netnih.gov The scalability of microwave-assisted Curtius rearrangement has been successfully demonstrated, yielding high-purity isocyanates. researchgate.netnih.gov
Another promising green alternative is the Lossen rearrangement , which converts hydroxamic acids or their derivatives into isocyanates. slideshare.netwikipedia.orgnumberanalytics.comsioc-journal.cn This method avoids potentially hazardous reagents and is an active area of research for producing isocyanates under milder conditions. sioc-journal.cnrsc.org Catalyst- and additive-free conditions are being explored to further enhance the green credentials of this pathway. rsc.org
The following table summarizes some of the key synthetic rearrangements used to produce isocyanates, highlighting the trend towards greener alternatives.
| Rearrangement | Precursor | Key Advantage | Research Focus |
| Curtius Rearrangement | Acyl Azide | High functional group tolerance; Stereospecific; Phosgene-free. numberanalytics.comwikipedia.orgnih.gov | Microwave and ultrasound irradiation for accelerated, scalable synthesis. numberanalytics.comresearchgate.netnih.gov |
| Lossen Rearrangement | Hydroxamic Acid / Derivative | Avoids hazardous reagents; Can be performed under mild conditions. numberanalytics.comsioc-journal.cn | Development of catalyst- and additive-free protocols. rsc.org |
| Hofmann Rearrangement | Primary Amide | Development of metal-free conditions. |
Exploration of New Reaction Chemistries and Derivatization Pathways
This compound and its related structures are valuable building blocks for creating a diverse range of complex molecules. A significant area of exploration is their use in the synthesis of peptidomimetics , particularly urea-containing peptides and peptidyl ureas. researchgate.netresearchgate.net The isocyanate group readily reacts with amines to form stable urea (B33335) linkages, a key structural motif in many biologically active compounds. nih.govnih.govresearchgate.net
Researchers have successfully used Nα-Fmoc-protected amino acid isocyanates to build oligo-α-peptidyl ureas. researchgate.netresearchgate.net These reactions demonstrate the utility of fluorenyl-based isocyanates in constructing larger, more complex molecules with potential therapeutic applications. The synthesis of dipeptidyl ureas and urea acids has also been achieved efficiently using related activated carbamate (B1207046) derivatives. nih.gov
Furthermore, the fluorene (B118485) scaffold itself offers multiple sites for derivatization, enabling the synthesis of a wide variety of functionalized intermediates. wiley.com For instance, the reaction of 9H-fluoren-9-one oxime with phenyl isocyanate derivatives has yielded novel compounds with microbicidal activity. nih.gov This highlights the potential for creating new bioactive molecules by combining the fluorenyl group with other pharmacophores. The Hantzsch reaction, for example, has been used to synthesize fluorenyl-hydrazonothiazole derivatives, although their antimicrobial activity against multidrug-resistant strains was found to be limited. mdpi.com
Advanced Applications in Drug Discovery and Material Science
The unique structural and physicochemical properties of fluorene derivatives make them highly attractive for advanced applications in both medicine and materials science. wiley.comentrepreneur-cn.com
In drug discovery , the fluorene moiety is recognized as a "privileged scaffold," meaning it can serve as a core structure for developing drugs targeting multiple receptor types. nih.gov Fluorene-based compounds have shown a broad spectrum of biological activities, including:
Anticancer: Various fluorene derivatives have been investigated for their ability to inhibit the growth of cancer cell lines. nih.govarabjchem.org For example, 2,7-dichloro-9H-fluorene-based azetidinones have demonstrated notable cytotoxic activity against human lung and breast carcinoma cell lines. nih.gov
Antimicrobial: The combination of the fluorene core with other heterocyclic rings, like thiazole (B1198619), has led to the development of agents with significant antimicrobial and antibiofilm properties. nih.govarabjchem.orgrsc.org
Enzyme Inhibition: The ability of fluorenyl compounds to inhibit enzymes like dihydrofolate reductase (DHFR) makes them promising candidates for developing new anticancer and antimicrobial drugs. arabjchem.org
In material science , the rigid, planar, and aromatic nature of the fluorene ring system imparts excellent photoelectric properties and thermal stability. entrepreneur-cn.com This makes fluorene derivatives, including those derived from this compound, prime candidates for use in:
Organic Electronics: They are extensively used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. entrepreneur-cn.comnih.govrsc.org The fluorene core can be modified to tune the emission color of OLEDs across the visible spectrum, including blue, green, and red. entrepreneur-cn.commdpi.com
Functionalized Materials: The reactivity of the isocyanate group allows for the grafting of the fluorenyl moiety onto polymers and nanomaterials, creating materials with tailored properties. wiley.com Indenofluorenes, a related class of compounds, have shown utility in flexible electronic devices. nih.gov
The table below showcases some of the emerging applications of fluorene derivatives.
| Application Area | Specific Use | Key Property/Advantage |
| Drug Discovery | Anticancer Agents | Cytotoxic activity against cancer cell lines. nih.govarabjchem.org |
| Antimicrobial Agents | Activity against multidrug-resistant bacteria and fungi. nih.govrsc.org | |
| Enzyme Inhibitors | Targeting key enzymes like DHFR. arabjchem.org | |
| Material Science | Organic Light-Emitting Diodes (OLEDs) | High photoluminescence efficiency, tunable emission color. entrepreneur-cn.commdpi.com |
| Organic Semiconductors | Good charge transport properties and thermal stability. entrepreneur-cn.comrsc.org | |
| Functional Polymers | Versatility for creating materials with novel properties. wiley.com |
Integration with Sustainable Chemistry Principles and Process Intensification
Aligning chemical manufacturing with principles of sustainability is a critical future direction. For this compound, this involves not only greener synthetic routes but also the adoption of process intensification technologies. mdpi.com Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. ccdcindia.com
Continuous flow chemistry represents a major step in this direction. frontiersin.orggoogle.com Flow reactors offer superior heat and mass transfer compared to traditional batch reactors, leading to improved reaction safety, accelerated kinetics, cleaner production, and easier scalability. frontiersin.orggoogle.com This technology is particularly well-suited for handling hazardous intermediates, such as acyl azides in the Curtius rearrangement, by minimizing the volume of reactive material present at any given time. google.com The development of continuous flow processes for isocyanate synthesis is an active area of research, with the potential to make reactions like the Curtius rearrangement safer for large-scale production. google.comresearchgate.net
The integration of these advanced manufacturing technologies with green chemistry principles—such as using renewable feedstocks, reducing waste, and avoiding hazardous reagents—forms a holistic approach to the sustainable production of this compound and its derivatives. rsc.orgmdpi.comresearchgate.net This synergy between green chemistry and process intensification is essential for the future of fine chemical and pharmaceutical manufacturing. frontiersin.orgresearchgate.net
Q & A
Basic: What are the established synthetic protocols for preparing derivatives of 9H-fluoren-9-yl isocyanate, and how are they optimized?
Answer:
Derivatives of this compound are commonly synthesized via microwave-assisted reactions. For example, a β-lactam derivative was prepared by reacting this compound with a secondary amine in methylene chloride under microwave irradiation (70°C, 15 minutes) using triethylamine as a catalyst, achieving an 89.7% yield after purification via column chromatography (linear gradient: 10:1 to 1:10 CH₂Cl₂/EtOAc) . Optimization involves adjusting reaction time, temperature, and solvent polarity to balance reactivity and stability of the isocyanate group.
Basic: Which analytical techniques are critical for characterizing this compound derivatives, and how do they address structural ambiguities?
Answer:
Key techniques include:
- Single-crystal X-ray diffraction : Resolves stereochemistry and crystallographic disorder, as demonstrated in the refinement of a carbamate derivative using SHELXL .
- Scanning Tunneling Microscopy (STM) : Maps self-assembly behavior at liquid/solid interfaces, providing nanoscale insights into molecular packing (e.g., surface coverage analysis at 1-phenyloctane/HOPG interfaces) .
- Mass spectrometry : Validates molecular weight and purity (e.g., electron ionization spectra for structural confirmation) .
Advanced: How can researchers quantify trace isocyanate content in complex mixtures, and what are the limitations of indirect vs. direct methods?
Answer:
Indirect GC analysis (e.g., reaction with n-dibutylamine (n-DBA)) is preferred for its stability and versatility. Unreacted n-DBA is quantified via GC with electron capture detection, avoiding thermal degradation of isocyanates. This method is robust for non-volatile derivatives but may suffer from co-elution interference . Direct methods (e.g., HPLC-MS) are limited by isocyanate reactivity and require specialized columns. Method selection depends on sample matrix and detection limits.
Advanced: How should researchers resolve contradictions in reaction yields or purity data across studies?
Answer:
Discrepancies often arise from:
- Purification methods : Column chromatography gradients (e.g., CH₂Cl₂/EtOAc ratios) impact purity .
- Analytical calibration : Cross-validate using multiple techniques (e.g., GC with internal standards vs. NMR integration) .
- Reaction conditions : Microwave vs. conventional heating may alter byproduct profiles .
Advanced: What safety protocols are essential for handling this compound, given its reactivity and potential hazards?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation; isocyanates react with moisture to release CO₂ and amines.
- Storage : Under inert atmosphere (argon/nitrogen) to prevent hydrolysis.
- Disposal : Follow OSHA HCS guidelines for carcinogenic compounds (e.g., 9-fluorenone derivatives classified as Carc. 1B) .
Advanced: How does this compound stability vary under different solvents or temperatures, and how can degradation be mitigated?
Answer:
Stability studies using GC-MS reveal:
- Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) enhance stability vs. protic solvents (e.g., MeOH), which accelerate hydrolysis.
- Temperature : Degradation above 70°C necessitates controlled heating (e.g., microwave-assisted protocols) .
- Additives : Stabilizers like triethylamine reduce side reactions during synthesis .
Advanced: What role does this compound play in designing functional materials, such as self-assembled monolayers or polymers?
Answer:
- Self-assembly : STM studies show fluorenyl derivatives form ordered 2D networks at liquid/solid interfaces, influenced by concentration and temperature .
- Polymer chemistry : Acts as a carbamate precursor in peptide mimetics (e.g., tert-butyl-protected aspartyl-phenylalanine derivatives) .
- Fluorophores : Derivatives serve as pH-sensitive probes via structural modulation (e.g., xanthenol-based indicators) .
Advanced: How can side reactions during derivatization (e.g., urea formation) be minimized or characterized?
Answer:
- Competitive pathways : Urea formation occurs via reaction with ambient moisture. Use anhydrous solvents and molecular sieves.
- Byproduct analysis : LC-MS or MALDI-TOF identifies urea adducts (e.g., m/z shifts corresponding to +18 Da) .
- Kinetic control : Short reaction times under microwave irradiation suppress side reactions .
Advanced: What computational tools are available for predicting the physicochemical properties or reactivity of this compound derivatives?
Answer:
- ACD/Labs Percepta Platform : Predicts logP, pKa, and solubility for derivatives like 9-(9H-fluoren-9-yl)anthracene .
- Density Functional Theory (DFT) : Models electronic transitions in fluorophores (e.g., xanthenol derivatives) .
- CHEMSPIDER/NIST databases : Validate spectral data (e.g., InChIKey: ZKSSTAGPZYHEIG for anthracene derivatives) .
Advanced: How can this compound be detected in biological systems, and what are the challenges in specificity?
Answer:
- Immunoassays : MDI-specific IgE antibodies (via ImmunoCAP) correlate with occupational asthma, but sensitivity is limited by cross-reactivity .
- Mass spectrometry imaging (MSI) : Tracks isocyanate-protein adducts in tissues (e.g., albumin conjugates) .
- Challenges : Low bioavailability and rapid hydrolysis necessitate derivatization for detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
